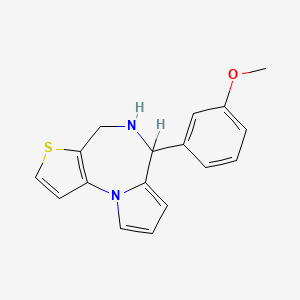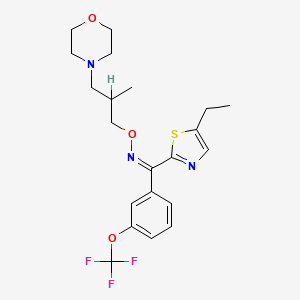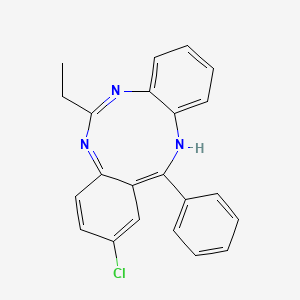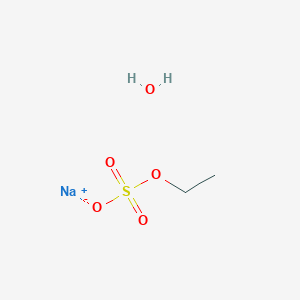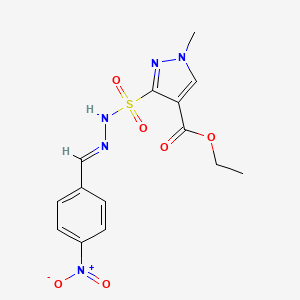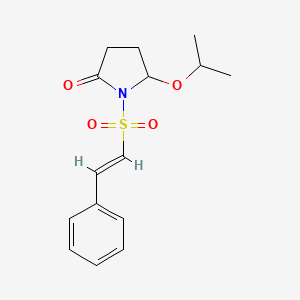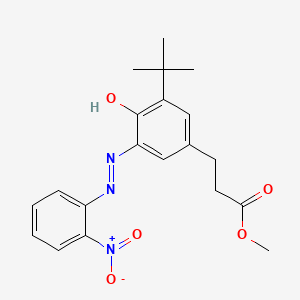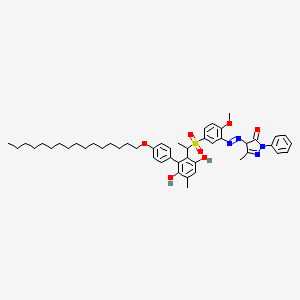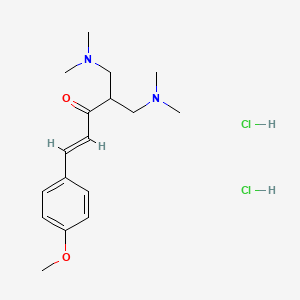
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, dimethylamino groups, and a pentenone backbone. The (E)-configuration indicates the specific geometric isomer of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- typically involves multi-step organic reactions. The process may start with the preparation of the methoxyphenyl derivative, followed by the introduction of the pentenone moiety through aldol condensation or similar reactions. The dimethylamino groups are introduced via nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its unique biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)-: Similar structure but with a hydroxy group instead of a methoxy group.
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-chlorophenyl)-, dihydrochloride, (E)-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The unique combination of functional groups in 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- imparts distinct chemical and biological properties. The methoxy group enhances its solubility and stability, while the dimethylamino groups contribute to its reactivity and potential biological activity.
Propriétés
Numéro CAS |
97241-88-8 |
|---|---|
Formule moléculaire |
C17H28Cl2N2O2 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
(E)-5-(dimethylamino)-4-[(dimethylamino)methyl]-1-(4-methoxyphenyl)pent-1-en-3-one;dihydrochloride |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-18(2)12-15(13-19(3)4)17(20)11-8-14-6-9-16(21-5)10-7-14;;/h6-11,15H,12-13H2,1-5H3;2*1H/b11-8+;; |
Clé InChI |
AIVIWHHFWUTRLW-OHENRDTHSA-N |
SMILES isomérique |
CN(C)CC(CN(C)C)C(=O)/C=C/C1=CC=C(C=C1)OC.Cl.Cl |
SMILES canonique |
CN(C)CC(CN(C)C)C(=O)C=CC1=CC=C(C=C1)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




